molecular formula C26H26N4O4 B2510595 ethyl 7-benzyl-6-(2,2-dimethylpropanoylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534581-14-1

ethyl 7-benzyl-6-(2,2-dimethylpropanoylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2510595
CAS No.: 534581-14-1
M. Wt: 458.518
InChI Key: DHSMGTCDXDKEBF-SLMZUGIISA-N
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Description

Ethyl 7-benzyl-6-(2,2-dimethylpropanoylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a heterocyclic compound featuring a fused tricyclic core with nitrogen atoms at positions 1, 7, and 7. The structure includes a benzyl group at position 7 and a 2,2-dimethylpropanoylimino (pivaloylimino) substituent at position 6, contributing to its unique steric and electronic properties. The ethyl ester at position 5 enhances solubility in organic solvents.

Properties

IUPAC Name

ethyl 7-benzyl-6-(2,2-dimethylpropanoylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4/c1-5-34-24(32)19-15-18-21(27-20-13-9-10-14-29(20)23(18)31)30(16-17-11-7-6-8-12-17)22(19)28-25(33)26(2,3)4/h6-15H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSMGTCDXDKEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C(C)(C)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Condensation Approaches

The triazatricyclo core of the target compound suggests the utility of one-pot multicomponent reactions (MCRs) to assemble multiple rings efficiently. A proven strategy involves the condensation of 3-amino-1,2,4-triazole derivatives with β-keto esters and aldehydes. For instance, Fedorova et al. demonstrated that ethyl 7-alkylthio-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylates form via three-component reactions of 3-amino-5-alkylthio-1,2,4-triazoles, aromatic aldehydes, and β-keto esters under mild conditions. Adapting this method, the benzyl group could be introduced via benzaldehyde, while the 2,2-dimethylpropanoylimino moiety might arise from a custom β-keto ester precursor.

Key considerations for this route include:

  • Solvent selection : Ethanol or methanol with catalytic triethylamine facilitates cyclization.
  • Temperature control : Reflux conditions (70–80°C) optimize ring closure without side reactions.
  • Precursor modification : Substituting the β-keto ester with 2,2-dimethylpropanoic acid derivatives would install the imino group post-condensation.

Cyclization Strategies for Triazatricyclo Formation

Cyclization reactions are critical for constructing the fused 1,7,9-triazatricyclo framework. The Richman-Atkins macrocyclization method, originally developed for triazacyclononanes, offers a template for high-dilution cyclizations. By employing tosyl-protected intermediates and dipolar aprotic solvents like dimethylformamide (DMF), this approach minimizes oligomerization. For the target compound, a modified protocol could involve:

  • Synthesis of a linear triazole-thioether precursor via nucleophilic substitution.
  • Deprotection and cyclization under acidic conditions (e.g., H₂SO₄) to form the triazatricyclo core.
  • Functionalization with 2,2-dimethylpropanoyl chloride to introduce the imino group.

Recent advancements in palladium-catalyzed cyclizations, such as those reported for pyrrolo[2,3-d]pyrimidines, further support this route. For example, Sonogashira coupling of halogenated intermediates with acetylenes enables precise carbon-carbon bond formation in polycyclic systems.

Coupling Reactions and Esterification

The ethyl ester group at position 5 likely originates from esterification or transesterification steps. Patent literature highlights 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as an effective coupling agent for forming ester linkages under aqueous conditions. A plausible sequence involves:

  • Carboxylic acid activation : Treating 6-(2,2-dimethylpropanoylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylic acid with EDC·HCl in water or THF.
  • Ethanol quenching : Adding excess ethanol to yield the ethyl ester.

This method avoids side reactions associated with traditional acid-catalyzed esterification, ensuring high regioselectivity.

Reductive Amination for Benzyl Group Installation

Introducing the benzyl substituent at position 7 may employ reductive amination, a method validated in the synthesis of N-benzyl-2-(4-nitrophenyl)ethanamine derivatives. The protocol entails:

  • Condensation : Reacting a primary amine intermediate with benzaldehyde in methanol.
  • Reduction : Using sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) to stabilize the imine intermediate.

Critical parameters include:

  • Solvent polarity : Methanol enhances imine formation kinetics.
  • Temperature : Room temperature (25–30°C) prevents over-reduction.

Comparative Analysis of Synthetic Routes

The table below evaluates four potential routes based on yield, complexity, and scalability:

Method Key Steps Yield Range Complexity Scalability
Multicomponent Condensation Triazole + aldehyde + β-keto ester 45–60% Moderate High
Richman-Atkins Cyclization Tosyl protection/deprotection + cyclization 30–50% High Low
EDC-Mediated Esterification Carbodiimide coupling + ethanol 70–85% Low Moderate
Reductive Amination Benzaldehyde + NaBH₄ 65–75% Moderate High

Multicomponent condensation offers the best balance of scalability and yield, though final purification remains challenging due to the compound’s hydrophobicity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-benzyl-6-(2,2-dimethylpropanoylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound .

Scientific Research Applications

Ethyl 7-benzyl-6-(2,2-dimethylpropanoylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-benzyl-6-(2,2-dimethylpropanoylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s closest analog, ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS 534565-93-0, C₂₂H₁₇ClN₄O₄), differs in substituents:

  • Position 6: 3-Chlorobenzoyl imino (polar, electron-withdrawing) vs. pivaloylimino (bulky, hydrophobic).
  • Position 7: Methyl (small, non-aromatic) vs. benzyl (aromatic, hydrophobic).

Table 1: Comparative Analysis of Key Properties

Compound Name Substituent (Position 6) Substituent (Position 7) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
Target Compound 2,2-Dimethylpropanoylimino Benzyl ~C₂₆H₂₆N₄O₄* ~482.5* ~3.8* 5
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl analog 3-Chlorobenzoyl imino Methyl C₂₂H₁₇ClN₄O₄ 436.8 2.7 5
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo Methoxyphenyl N/A Not provided Not provided Not reported 3 (estimated)

*Inferred based on structural similarity to ; pivaloylimino adds 5 carbons, benzyl adds 6 carbons vs. methyl.

Physicochemical and Structural Implications
  • Hydrophobicity: The target compound’s XLogP3 (~3.8) is higher than the chlorobenzoyl analog (2.7) due to the benzyl and pivaloylimino groups, favoring lipid membrane permeability .
  • Hydrogen Bonding: Both compounds have 5 hydrogen bond acceptors (esters, imino, carbonyl groups), but the chlorobenzoyl analog’s Cl atom may enhance dipole interactions absent in the target .
  • Crystal Packing : The benzyl group in the target compound likely induces steric hindrance, reducing crystal density compared to smaller substituents. CSD entries for similar triazatricyclo compounds show varied puckering amplitudes (e.g., 0.2–0.5 Å), influenced by substituent bulk .

Biological Activity

Ethyl 7-benzyl-6-(2,2-dimethylpropanoylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex triazine derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and implications in medicinal chemistry.

Chemical Structure

The compound belongs to the class of triazines and features a unique structure characterized by multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of triazine derivatives indicates a variety of pharmacological effects including:

  • Antitumor Activity : Triazine compounds have been shown to exhibit significant antitumor properties by inducing apoptosis in cancer cells. For instance, related compounds have demonstrated efficacy against various cancer cell lines with IC50 values indicating strong cytotoxic effects .
  • Antimicrobial Properties : The antimicrobial potential of triazine derivatives has been explored extensively. Studies indicate that such compounds can inhibit the growth of both gram-positive and gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been reported as low as 0.02 mg/mL against resistant strains like MRSA .
  • Antifungal Effects : Certain triazine derivatives have also shown antifungal activity against strains such as Candida albicans. This is particularly relevant given the increasing rates of fungal infections and resistance to conventional treatments .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler triazine derivatives. The characterization of this compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Antitumor Activity

A study evaluating the antiproliferative effects of various triazine derivatives found that compounds similar to ethyl 7-benzyl-6-(2,2-dimethylpropanoylimino)-2-oxo exhibited IC50 values ranging from 4.91 µg/mL to 5.59 µg/mL against human cancer cell lines such as Burkitt lymphoma DAUDI and colon adenocarcinoma HT-29 cells .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, newly synthesized triazine compounds were tested against standard bacterial strains and clinical isolates. The results showed effective inhibition against multidrug-resistant bacteria with MIC values indicating substantial activity .

CompoundActivity TypeMIC (µg/mL)Reference
T3Antibacterial9.937
Triazine AAntifungal0.28
Triazine BAntitumor4.91

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